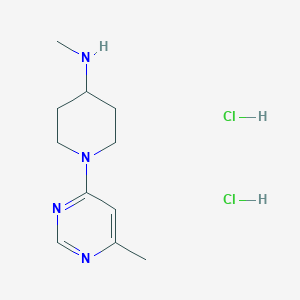![molecular formula C25H42N4O12 B1424952 (2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate CAS No. 1203507-50-9](/img/structure/B1424952.png)
(2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is a complex organic compound used primarily in biochemical research and pharmaceutical applications. This compound is known for its role in peptide synthesis and as a coupling agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester typically involves multiple steps. The process begins with the protection of the hydrazine group using t-butyloxycarbonyl (Boc) protection. This is followed by the formation of the tetraoxa-azahenicosan backbone through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and reactors. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pH, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Coupling Reactions: It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxysuccinimide (NHS)
Conditions: Room temperature to moderate heating, inert atmosphere.
Major Products Formed
Peptides: In peptide synthesis, the major products are peptides with high purity and yield.
Hydrolyzed Products: The hydrolysis of the ester bond yields the corresponding acid and alcohol.
Scientific Research Applications
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in organic synthesis and peptide chemistry.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Plays a role in the development of peptide-based drugs and diagnostic agents.
Industry: Used in the production of high-purity peptides for research and therapeutic purposes.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with nucleophiles, forming stable amide or thioester bonds. This mechanism is crucial in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. The molecular targets include amino groups on proteins and peptides, enabling the modification and labeling of these biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Similar in reactivity and used in peptide synthesis.
Carbodiimides: Used as coupling agents in peptide synthesis but differ in their mechanism of action.
Boc-Protected Amines: Share the Boc protection group but differ in their overall structure and reactivity.
Uniqueness
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is unique due to its combination of the Boc protection group and the succinimidyl ester group. This dual functionality allows it to act as both a protecting group and a coupling agent, making it highly versatile in synthetic chemistry .
Properties
CAS No. |
1203507-50-9 |
|---|---|
Molecular Formula |
C25H42N4O12 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C25H42N4O12/c1-25(2,3)40-24(35)28-27-20(31)9-11-36-13-15-38-17-18-39-16-14-37-12-10-26-19(30)5-4-6-23(34)41-29-21(32)7-8-22(29)33/h4-18H2,1-3H3,(H,26,30)(H,27,31)(H,28,35) |
InChI Key |
UJNGPSDLLFWRTE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)


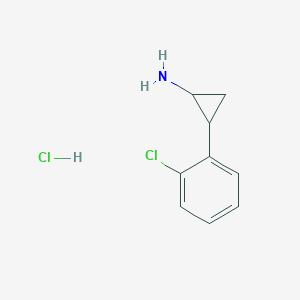
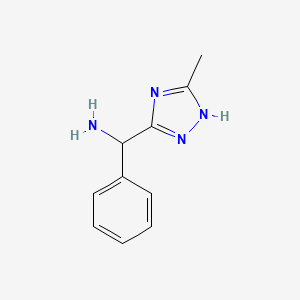
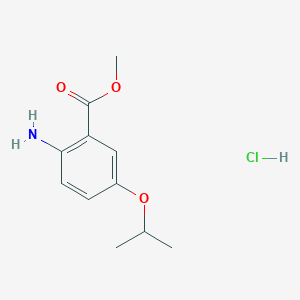
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
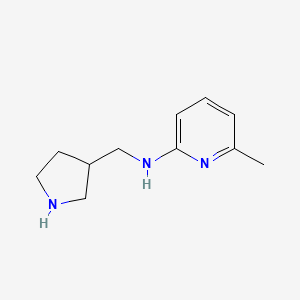
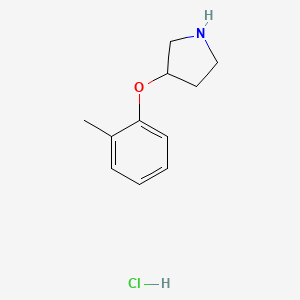
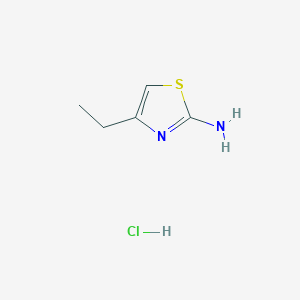
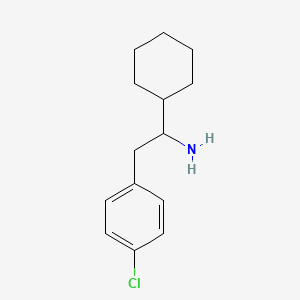
![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
